Des(isopropoxyethyl) Bisoprolol-d7
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Overview
Description
Des(isopropoxyethyl) Bisoprolol-d7 is a deuterated analog of Bisoprolol, a beta-blocker used primarily for treating high blood pressure and heart-related conditions. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des(isopropoxyethyl) Bisoprolol-d7 involves the deuteration of BisoprololThe reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Des(isopropoxyethyl) Bisoprolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The isopropoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include deuterated analogs of Bisoprolol with different functional groups, which are useful for various research applications .
Scientific Research Applications
Des(isopropoxyethyl) Bisoprolol-d7 is widely used in scientific research, particularly in:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems.
Metabolic Studies: It helps in understanding the metabolic pathways and the effects of deuterium on drug metabolism.
Proteomics: Used as a biochemical tool in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Des(isopropoxyethyl) Bisoprolol-d7 is similar to that of Bisoprolol. It selectively blocks beta-1 adrenergic receptors, reducing the effects of catecholamines like adrenaline on the heart. This leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: The non-deuterated form, widely used as a beta-blocker.
Metoprolol: Another beta-blocker with similar pharmacological effects.
Atenolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.
Uniqueness
Des(isopropoxyethyl) Bisoprolol-d7 is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetics and metabolic studies. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile, making it a valuable tool for scientific investigations .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(hydroxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3/i1D3,2D3,10D |
InChI Key |
XWWMQUXRXOEXDS-SVMCCORHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CO)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CO)O |
Origin of Product |
United States |
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